methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Scientific Research Applications
Energetic Materials and Their Applications
Compounds incorporating oxadiazole and triazolo rings, similar to the one , have been investigated for their potential as energetic materials. For instance, energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, combining 1,2,5- and 1,2,4-oxadiazole rings, have been synthesized. These compounds demonstrated moderate thermal stabilities and were found to be insensitive towards impact and friction, suggesting their utility in applications requiring stable and safe energetic materials (Yu et al., 2017).
Heterocyclic Chemistry and Drug Design
Research into heterocyclic compounds, including those with oxadiazole and triazolo rings, plays a crucial role in the development of new pharmaceuticals. These structures are key scaffolds in medicinal chemistry due to their diverse biological activities. For example, the synthesis of heterocycles from arylation products of unsaturated compounds has led to the creation of derivatives with potential antimicrobial activities (Gorak et al., 2009). Additionally, compounds incorporating furan-2-carboxylate and related heterocycles have been explored for their antimicrobial properties, highlighting the importance of these structural motifs in the search for new therapeutic agents (Başoğlu et al., 2013).
Material Science and Chemical Synthesis
In material science, the structural features of compounds containing oxadiazole and triazolo rings have been studied for their electronic and photonic properties. The synthesis and characterization of such compounds contribute to the development of materials with specific optical, electronic, and thermal properties, useful in various technological applications (Gumus et al., 2018).
Mechanism of Action
Target of Action
It is known that compounds containing the1,2,4-triazole moiety are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Compounds with a1,2,4-triazole nucleus are known to interact with biological systems through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of target enzymes or receptors, thereby exerting their biological effects.
Biochemical Pathways
It is known that1,2,4-triazole derivatives can affect a wide range of biological processes, including antimicrobial, antioxidant, and antiviral activities . They can also act as enzyme inhibitors, affecting enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
1,2,4-triazole moiety in a compound can influence its pharmacokinetic properties. For instance, triazole-containing drugs like fluconazole and voriconazole are well-absorbed and widely distributed in the body .
Result of Action
Compounds containing a1,2,4-triazole nucleus are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of compounds containing a1,2,4-triazole nucleus .
Properties
IUPAC Name |
methyl 5-[[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-5-3-6-14(11-13)18-23-20(32-25-18)16-7-4-10-26-19(16)24-27(22(26)29)12-15-8-9-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGZTAFYIWNTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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